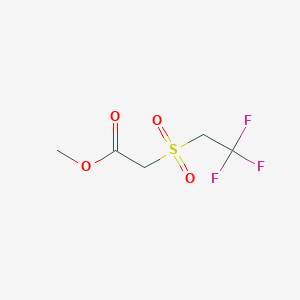
Methyl (2,2,2-trifluoroethanesulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2,2,2-trifluoroethanesulfonyl)acetate is an organic compound with the molecular formula C5H7F3O4S. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of trifluoromethyl and sulfonyl groups in its structure makes it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (2,2,2-trifluoroethanesulfonyl)acetate can be synthesized through several methods. One common method involves the reaction of methyl acetate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2,2,2-trifluoroethanesulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can also undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various trifluoromethylated compounds, while oxidation and reduction can lead to the formation of different sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2,2,2-trifluoroethanesulfonyl)acetate has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which methyl (2,2,2-trifluoroethanesulfonyl)acetate exerts its effects involves the activation of its trifluoromethyl and sulfonyl groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Methyl trifluoromethanesulfonate
- Difluoromethyl triflate
Uniqueness
Methyl (2,2,2-trifluoroethanesulfonyl)acetate is unique due to its specific combination of trifluoromethyl and sulfonyl groups, which confer distinct reactivity and stability
Eigenschaften
CAS-Nummer |
60543-36-4 |
|---|---|
Molekularformel |
C5H7F3O4S |
Molekulargewicht |
220.17 g/mol |
IUPAC-Name |
methyl 2-(2,2,2-trifluoroethylsulfonyl)acetate |
InChI |
InChI=1S/C5H7F3O4S/c1-12-4(9)2-13(10,11)3-5(6,7)8/h2-3H2,1H3 |
InChI-Schlüssel |
FDGDRAZKKFUSBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CS(=O)(=O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


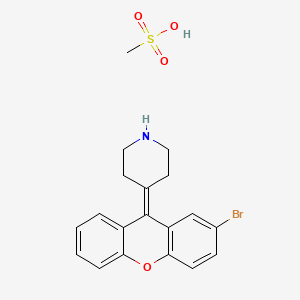
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

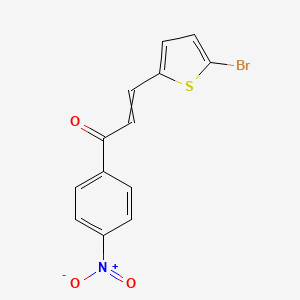
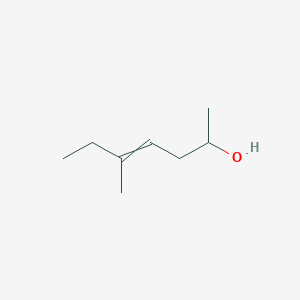
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
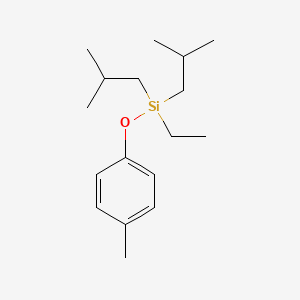
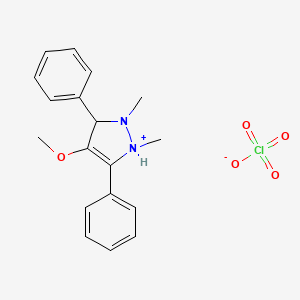
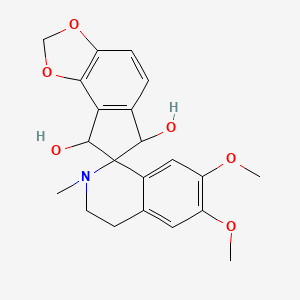

![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
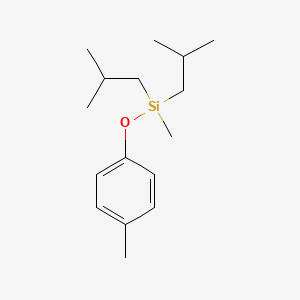
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)
